molecular formula C27H33N3O8S2 B2664931 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate CAS No. 896011-46-4

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate

Cat. No. B2664931
M. Wt: 591.69
InChI Key: AQRLWFAWNXNJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate is a useful research compound. Its molecular formula is C27H33N3O8S2 and its molecular weight is 591.69. The purity is usually 95%.
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Scientific Research Applications

    Anti-Diabetic Agents

    • A new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior .
    • The proposed structures of newly synthesized compounds were deduced by spectroscopic techniques such as 1H NMR, 13C NMR, EI MS and elemental analysis .
    • These novel bi-heterocycles were tested for their anti-diabetic potential via the in vitro inhibition of α-glucosidase enzyme .
    • It was inferred from the results that most of them exhibited very potent inhibitory potential against the studied enzyme and can be utilized as valuable anti-diabetic agent .

    Antimicrobial Activity

    • A novel series of pyrazolyl [1,2,4]triazoles has been synthesized by the reaction of polyfunctionalized-triazole 1 with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .
    • The chemical structures of the novel products were established by their spectral (IR, 1H, 13C NMR, NOE) and elemental analyses .
    • The synthetic strategy for the synthesis of 3-pyrazolyl-1,2,4-triazoles is abridged in the synthesis of target products via a reaction of polyfunctionalized-triazole 1 with symmetric and asymmetric 1,3-dicarbonyl compounds in ortho-phosphoric acid .

    Antinociceptive Agents

    • New 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antinociceptive effects on the nociceptive pathways of the nervous system .
    • The effects of these compounds against mechanical, thermal, and chemical stimuli were evaluated by tail-clip, hot-plate, and acetic acid-induced writhing tests .
    • The data indicated that some of these compounds increased the reaction times of mice in both the hot-plate and tail-clip tests, indicating the centrally mediated antinociceptive activity of these compounds .
    • Additionally, the number of writhing behavior was significantly decreased by the administration of some compounds, pointing out the peripherally mediated antinociceptive activity induced by these compounds .

    Antimicrobial Agents

    • A series of 1,3,4-thiadiazole derivatives were designed and synthesized .
    • The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis .
    • Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .
    • Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

    Anticarcinogenic Agents

    • 3,4,5-Trimethoxybenzoate of catechin (TMBC) is a semisynthetic catechin which shows strong antiproliferative activity against malignant melanoma cells .
    • The amphiphilic nature of the molecule suggests that the membrane could be a potential site of action .
    • The study of its interaction with lipid bilayers is mandatory in order to gain information on the effect of the catechin on the membrane properties and dynamics .
    • The experimental data suggest that the molecule is embedded into the phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition .

    Antihypertensive and Local Anesthetic Agents

    • A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity .
    • One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethyleaediamine via a three-step synthesis, exhibited hypotensive activity following intravenous administration to normotensive dogs .
    • No hypotensive activity was demonstrated following intraperitoneal administration to renal hypertensive rats .
    • All but one of the compounds tested exhibited some degree of local anesthetic activity .

properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O8S2/c1-6-16(7-2)24(32)28-26-29-30-27(40-26)39-15-18-13-19(31)22(14-37-18)38-25(33)17-11-20(34-8-3)23(36-10-5)21(12-17)35-9-4/h11-14,16H,6-10,15H2,1-5H3,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRLWFAWNXNJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4,5-triethoxybenzoate

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